

Supinoxin cell cycle analysis G2-M arrest

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Compound Focus: Supinoxin

CAS No.: 888478-45-3

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Supinoxin Application Notes

Abstract: **Supinoxin** is a novel anti-cancer agent that binds to Y593-phosphorylated DDX5 RNA helicase (pDDX5). Its primary mechanism involves inhibiting mitochondrial respiration and gene expression, leading to energy depletion. A key phenotypic outcome is **dose-dependent G2-M cell cycle arrest and subsequent apoptosis**, particularly in sensitive cancer cell lines [1] [2] [3].

Mechanism of Action: **Supinoxin** directly interacts with phospho-DDX5 (pDDX5), a protein often overexpressed in tumors [1] [2]. Traditionally, it was thought to inhibit the β -catenin nuclear shuttle [2] [3]; emerging evidence shows it primarily disrupts mitochondrial function by blocking oxidative phosphorylation, depleting cellular ATP, and causing cell cycle arrest [1] [4] [5].

Summary of Key Experimental Data

The table below summarizes quantitative data on **Supinoxin's** activity from recent studies.

Cell Line / Model	Assay Type	IC50 / Effect	Key Findings
Triple-Negative Breast Cancer (TNBC) Cell Lines (e.g., MDA-MB-231, HCC1806) [2]	Cell Viability (72-hour treatment)	Average IC50: ~56 nM [2] [3]	Potent anti-proliferative activity across TNBC subtypes [2] [3].

Cell Line / Model	Assay Type	IC50 / Effect	Key Findings
Various Cancer Cell Lines (e.g., HCT-116, A549, HeLa) [2]	Cell Viability (96-hour treatment)	IC50 range: 11 - 21 nM [2]	Broad-spectrum growth inhibition activity [2].
Sensitive SCLC Lines (H69, H69AR) [1]	Cell Proliferation	Significant inhibition [1]	Effective in both chemo-sensitive and chemo-resistant SCLC models [1].
Sensitive TNBC Cells (e.g., MDA-MB-231) [2] [3]	Cell Cycle Analysis (24-hour treatment)	Dose-dependent G2-M arrest (20-100 nM) [2] [3]	Increased tetraploid cell population [2] [3].
Sensitive TNBC Cells [2] [3]	Apoptosis Analysis (72-hour treatment)	Peak apoptosis at 100 nM [2] [3]	Apoptosis initiates at 24-48 hours, is minimal in resistant lines [2] [3].
MDA-MB-231 Xenograft Model [3]	In Vivo Efficacy (Oral, once weekly)	Tumor Growth Inhibition: 55.7% (160 mg/kg) to 94.6% (600 mg/kg) [3]	Dose-dependent efficacy, superior to nab-paclitaxel control [3].

Detailed Experimental Protocols

Here are standardized protocols for key experiments based on published methods.

Cell Viability and Anti-Proliferation Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of **Supinoxin**.

- Cell Lines:** Applicable to a wide panel, including MDA-MB-231 (TNBC), H69 (SCLC), HCT-116 (colon), and others [1] [2].
- Compound Preparation:** Prepare a stock solution of **Supinoxin** in DMSO (e.g., 10 mM) and serially dilute in culture medium for working concentrations (e.g., 0.1 nM to 10 μ M). Maintain a low, constant concentration of DMSO (e.g., <0.1%) across all treatments [2] [3].

- **Procedure:**

- Seed cells in 96-well plates at a density optimized for logarithmic growth.
- After cell attachment (~24 hours), treat with a concentration gradient of **Supinoxin**.
- Incubate for **72 hours** [2] [3] (96-hour incubations also reported [2]).
- Assess cell viability using a sulforhodamine B (SRB) assay [2] or MTT/XTT assay.
- Calculate IC50 values using non-linear regression analysis of the dose-response data.

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the induction of G2-M cell cycle arrest by **Supinoxin**.

- **Cell Lines:** Use sensitive lines (e.g., MDA-MB-231, HCC1806) and resistant controls (e.g., MDA-MB-436, CAL-120) for comparison [2] [3].
- **Compound Treatment:**
 - Seed cells and allow to adhere.
 - Treat with **Supinoxin** at relevant concentrations (e.g., **20 nM and 100 nM**) for **24 hours** [2] [3].
- **Cell Staining and Analysis:**
 - After treatment, harvest cells (trypsinization), wash with PBS, and fix in cold 70% ethanol (at -20°C for several hours or overnight).
 - Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing **Propidium Iodide (PI)** and RNase A to label DNA and degrade RNA.
 - Incubate in the dark for 30-60 minutes at 37°C.
 - Analyze DNA content using a flow cytometer. A dose-dependent increase in the cell population with 4N DNA content indicates **G2-M phase arrest** [2] [3].

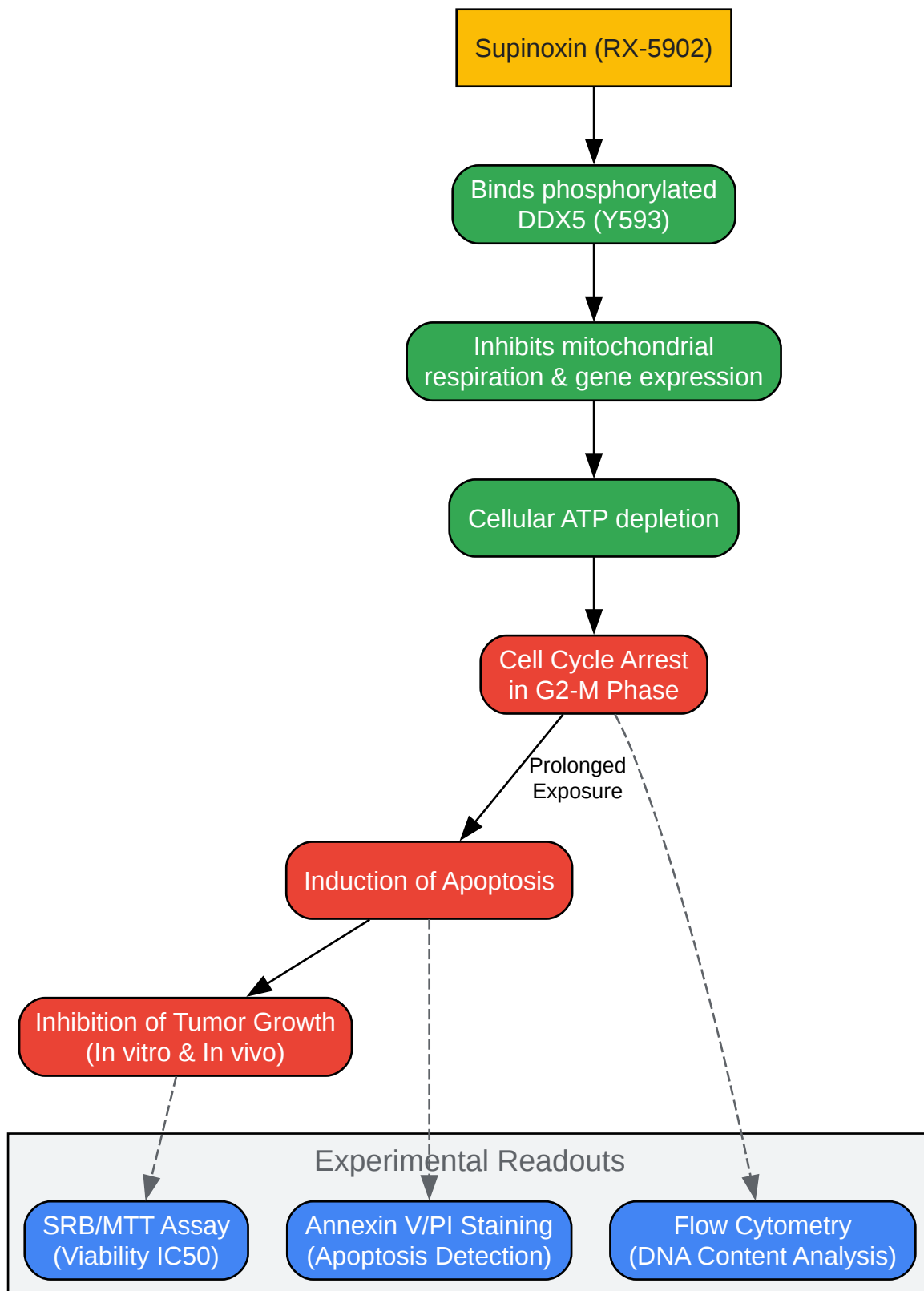
Apoptosis Detection Assay

This protocol measures the induction of programmed cell death following G2-M arrest.

- **Treatment:** Treat sensitive and resistant cell lines with **Supinoxin** (e.g., 0-100 nM) for **24 to 72 hours**. Apoptosis typically peaks at **72 hours** [2] [3].
- **Detection Method:**
 - Use an Annexin V-FITC/PI double-staining kit.
 - Harvest cells, wash with PBS, and resuspend in binding buffer.
 - Stain cells with Annexin V-FITC and PI for 10-15 minutes at room temperature in the dark.
 - Analyze by flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/dead cells are Annexin V+/PI+ [2] [3].

Supinoxin Signaling Pathway and Workflow

The diagram below integrates **Supinoxin**'s molecular actions with the phenotypic outcomes detailed in the protocols.



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Discussion and Conclusion

Supinoxin induces a dose-dependent G2-M cell cycle arrest, primarily by disrupting mitochondrial energy production [1]. This mechanism is distinct from traditional chemotherapeutics and is effective in aggressive, treatment-resistant cancers like SCLC and TNBC [1] [4].

Key experimental considerations:

- **Potency:** **Supinoxin** is effective at low nanomolar concentrations in vitro, but response varies by cell line, necessitating initial IC50 determination [2].
- **Temporal Dynamics:** G2-M arrest is detectable within **24 hours**, while significant apoptosis requires **72 hours** of exposure [2] [3].
- **Resistance Mechanisms:** The basis for differential sensitivity between cell lines is not fully understood and is an active area of research [2].

Supinoxin represents a promising first-in-class agent targeting RNA helicase DDX5, with a compelling efficacy profile in preclinical models.

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